3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O5/c1-22-10-2-3-12(16)11(6-10)14(20)17-5-4-9(7-17)18-13(19)8-23-15(18)21/h2-3,6,9H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUSNZYDUKRTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the oxazolidine-2,4-dione moiety. The final step involves the bromination and methoxylation of the benzoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Implications for Research and Development
The structural variations among oxazolidinedione derivatives underscore the importance of tailored design in drug discovery and materials science. For instance:
- Bioactivity: The bromine atom in the target compound could improve binding affinity in halogen-bonding interactions with biological targets, a feature absent in non-halogenated analogs.
- Synthetic Challenges : Introducing bulky substituents (e.g., 2-bromo-5-methoxybenzoyl) may complicate cyclization steps, necessitating optimized conditions for high yields .
Biological Activity
The compound 3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.19 g/mol. The structure features a pyrrolidine ring, an oxazolidine-2,4-dione moiety, and a brominated methoxybenzoyl group that contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The presence of the pyrrolidine ring enhances its stereochemistry, allowing for improved binding to biological targets. This structural feature is common in many biologically active compounds and is believed to facilitate interactions with enzymes and receptors involved in key biochemical pathways.
Anticancer Properties
Recent studies have shown that derivatives of oxazolidine and related compounds exhibit significant anticancer activity. For example:
- Cytotoxicity Studies : In vitro studies demonstrated that compounds similar to this compound possess potent cytotoxic effects against various cancer cell lines. Notably, a related compound exhibited an IC50 value of 1.26 µg/mL against the NCI-H292 human lung carcinoma cell line after 72 hours of incubation . This suggests that the compound may induce apoptosis through mechanisms such as mitochondrial depolarization and DNA fragmentation.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown promising results as inhibitors of AChE, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition profiles suggest that the compound may enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Cytotoxicity Against Lung Cancer Cells : A study involving 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione found significant cytotoxic effects on NCI-H292 cells, indicating that structural modifications can enhance activity against specific cancer types .
- Antimicrobial Activity : Research has indicated that derivatives containing similar structural motifs exhibit antimicrobial properties, suggesting a broader application in treating infections.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆BrN₃O₄ |
| Molecular Weight | 367.19 g/mol |
| IC50 (NCI-H292) | 1.26 µg/mL |
| Mechanism of Action | Apoptosis induction |
| Potential Applications | Anticancer, enzyme inhibition |
Q & A
Basic: What are the common synthetic routes for preparing 3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione?
Answer:
The synthesis typically involves multi-step organic reactions, starting with the functionalization of the pyrrolidine ring. A general approach includes:
Acylation of Pyrrolidine : Reacting pyrrolidin-3-yl derivatives with 2-bromo-5-methoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the benzoylated intermediate .
Oxazolidine-2,4-dione Formation : Cyclization via carbamate intermediates using phosgene or safer alternatives like 1,1'-carbonyldiimidazole (CDI) in anhydrous solvents .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity .
Key Challenges : Minimizing racemization during acylation and ensuring regioselectivity in cyclization.
Advanced: How can computational modeling optimize the stereochemical control of this compound during synthesis?
Answer:
Density Functional Theory (DFT) calculations can predict transition-state energies for stereoselective steps, such as the acylation of the pyrrolidine ring. For example:
- Conformational Analysis : Identify low-energy conformers of the benzoyl-pyrrolidine intermediate to favor desired stereochemistry .
- Solvent Effects : Molecular dynamics simulations (e.g., in chloroform or DMF) model solvent interactions affecting reaction pathways .
- Catalyst Design : Virtual screening of chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee) .
Validation : Compare computational results with experimental NMR and X-ray crystallography data .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks for the oxazolidine-dione ring (δ ~4.5–5.5 ppm for protons adjacent to carbonyls) and the bromo-methoxybenzoyl group (δ ~7.2–7.8 ppm for aromatic protons) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1750–1800 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic patterns from bromine .
Note : X-ray diffraction resolves crystal packing and confirms the planarity of the oxazolidine-dione core .
Advanced: How do substituents on the benzoyl group (e.g., bromo vs. methoxy) influence biological activity?
Answer:
Structure-activity relationship (SAR) studies on analogs reveal:
- Bromine : Enhances lipophilicity, improving membrane permeability. Substitution at the 2-position may sterically hinder off-target interactions .
- Methoxy Group : Electron-donating effects stabilize π-stacking with aromatic residues in enzyme active sites (e.g., proteases or kinases) .
- Combined Effects : The 2-bromo-5-methoxy substitution pattern balances solubility and target affinity, as seen in protease inhibition assays (IC₅₀ < 10 µM in related compounds) .
Methodology : Compare inhibitory potencies of analogs via enzymatic assays (e.g., fluorescence-based kinetics) .
Basic: What are the primary degradation pathways under physiological conditions?
Answer:
- Hydrolysis : The oxazolidine-dione ring is susceptible to base-catalyzed hydrolysis, forming urea derivatives. Buffered solutions (pH 7.4, 37°C) simulate stability in vivo .
- Oxidative Metabolism : Cytochrome P450 enzymes (CYP3A4) may demethylate the methoxy group, detected via LC-MS/MS metabolite profiling .
- Light Sensitivity : The bromoaryl group undergoes photodegradation; store in amber vials under inert gas .
Analytical Tools : Accelerated stability studies (ICH guidelines) with HPLC tracking degradation products .
Advanced: How can contradictions in reported biological data (e.g., IC₅₀ variability) be resolved?
Answer:
Discrepancies often arise from:
- Assay Conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) alter enzyme activity. Standardize protocols using guidelines like MIAME or FAIR data principles .
- Compound Purity : Residual solvents (e.g., DMF) or by-products (e.g., dehalogenated analogs) confound results. Validate purity via orthogonal methods (HPLC, elemental analysis) .
- Cell Line Variability : Use isogenic cell lines and CRISPR-edited controls to isolate target-specific effects .
Case Study : Re-evaluate conflicting IC₅₀ values for kinase inhibition using surface plasmon resonance (SPR) to measure binding kinetics directly .
Basic: What are the recommended storage conditions to maintain compound integrity?
Answer:
- Temperature : Store at –20°C in sealed, argon-flushed vials to prevent oxidation .
- Solubility : Lyophilize as a stable solid; reconstitute in DMSO (≤10 mM stock) for biological assays .
- Avoid Moisture : Use desiccants (silica gel) in storage containers to minimize hydrolysis .
Validation : Monitor stability via periodic NMR or HPLC over 6–12 months .
Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?
Answer:
- Prodrug Design : Mask polar groups (e.g., oxazolidine-dione) with ester prodrugs cleaved by serum esterases .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (≤200 nm) for sustained release, improving plasma half-life .
- Co-crystallization : Co-formulate with cyclodextrins to enhance aqueous solubility (>1 mg/mL) .
In Vivo Validation : Pharmacokinetic studies in rodent models (Cmax, AUC₀–24) with LC-MS/MS quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
